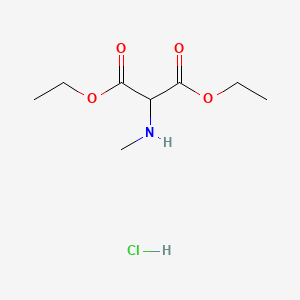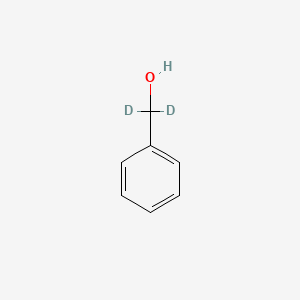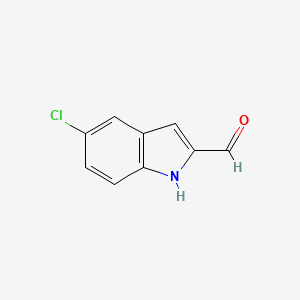![molecular formula C9H10ClN B1357077 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 267242-99-9](/img/structure/B1357077.png)
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
Descripción general
Descripción
“2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine” is a chemical compound with the CAS Number: 267242-99-9 and Linear Formula: C9H10CLN . It has a molecular weight of 167.64 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H10ClN/c1-6-5-9(10)11-8-4-2-3-7(6)8/h5H,2-4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Pharmaceutical and Antimicrobial Research
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine has been extensively used in pharmaceutical research. It is a component in the synthesis of various pharmaceutical compounds, particularly as a side-chain in the production of fourth-generation Cefpirome, a cephalosporin antibiotic. This compound has shown potential due to its applications in bactericide and antimicrobial research, contributing significantly to the development of new pharmaceuticals (Fu Chun, 2007).
Synthesis and Chemical Properties
The compound has been a subject of study for its synthetic routes and chemical properties. Various methods like N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route are used for its preparation, with the acrolein route achieving a yield of up to 87.4%, highlighting its developmental prospects (Fu Chun, 2007). Moreover, the synthesis of 6,7-dihydro-5H-cyclopenteno[b]pyridine from 1-amino-2-cyanocyclopentene involves steps like acetylation, cyclization, and chlorination, achieving an overall yield of about 61% (Zhao Xin-qi, 2007).
Catalysis and Green Chemistry
In green chemistry, the compound's derivatives, like 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, have been synthesized through manganese-catalyzed oxidation, demonstrating high yield and excellent chemoselectivity. This catalytic system is efficient for the direct oxidation of various pyridine derivatives, showcasing its versatility in green chemistry applications (Lanhui Ren et al., 2015).
Heterocyclic Compound Research
The compound is pivotal in heterocyclic compound research. Its derivatives have been studied for their structures and properties, contributing significantly to the field of heterocyclic chemistry. For example, the multicomponent condensation of malononitrile and other components forms various 6,7-dihydro-5 H -cyclopenta[ b ]pyridine derivatives, whose structures were analyzed by X-ray structural analysis (I. V. Dyachenko et al., 2020).
Crystallography and Structural Analysis
Crystallographic studies of this compound and its derivatives have provided insights into their molecular structures, aiding in the understanding of their chemical behavior and potential applications. These studies involve detailed X-ray diffraction analyses, revealing the molecular and crystal structures of various derivatives, which is crucial for designing new compounds with desired properties (A. Moustafa & A. S. Girgis, 2007).
Optical and Electronic Applications
Research into the optical and electronic properties of pyridine derivatives, including 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine, has led to the development of materials with specific optical and junction characteristics. These properties are important for applications in electronics and photonics (I. Zedan et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-6-5-9(10)11-8-4-2-3-7(6)8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJFZYVLQKMUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1CCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594699 | |
| Record name | 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine | |
CAS RN |
267242-99-9 | |
| Record name | 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



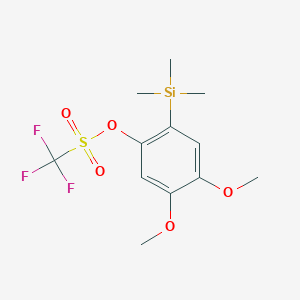
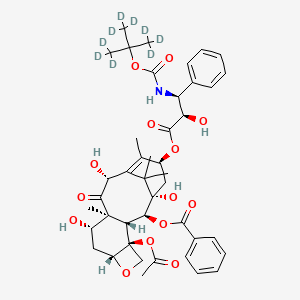
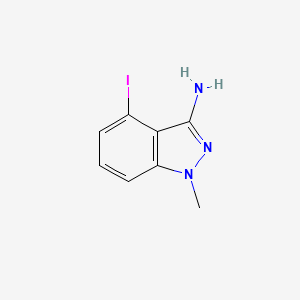
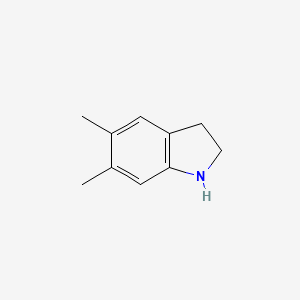
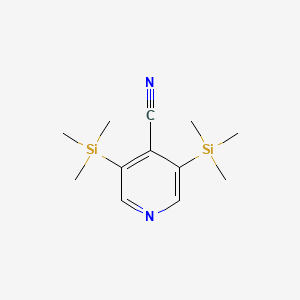
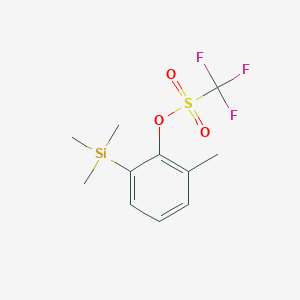
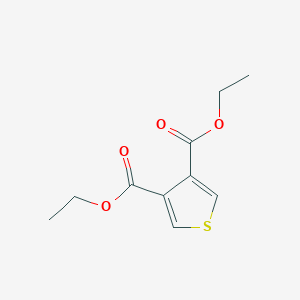
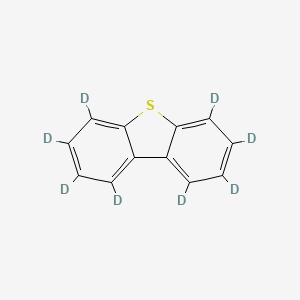
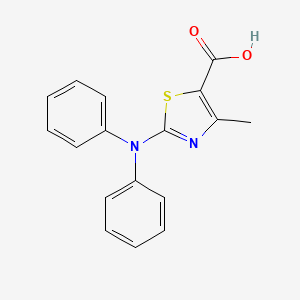
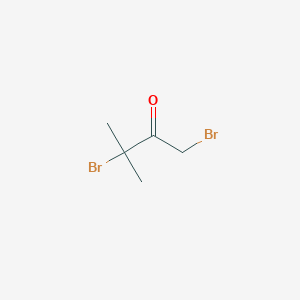
![1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine](/img/structure/B1357015.png)
